N-[4-(dimethylamino)phenyl]-2-methylacrylamide
Description
N-[4-(dimethylamino)phenyl]-2-methylacrylamide is an acrylamide derivative featuring a dimethylamino-substituted phenyl group attached to the acrylamide backbone. This compound is characterized by its electron-rich aromatic system due to the dimethylamino group, which enhances resonance stabilization and influences its reactivity in polymerization or conjugation reactions. The dimethylamino group may also confer solubility in polar solvents and modulate biological activity, as seen in related compounds .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-8H,1H2,2-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMCWVJLLAVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229029 | |
| Record name | N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-68-5 | |
| Record name | N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-methylacrylamide typically involves the reaction of 4-(dimethylamino)aniline with 2-methylacryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-methylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the para position relative to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-methylacrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylamide moiety can undergo polymerization or cross-linking reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Contains a phthalimide core with a chloro substituent and phenyl group (Fig. 1, ).
- Key Differences: The phthalimide ring system introduces rigidity and planarity, unlike the flexible acrylamide chain in the target compound. The chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the dimethylamino group in the target compound acts as an electron donor. Applications: Primarily used as a monomer for polyimide synthesis due to its thermal stability .
- Reactivity: The chloro group facilitates polymerization, while the dimethylamino group in N-[4-(dimethylamino)phenyl]-2-methylacrylamide may promote interactions with biological targets or act as a directing group in synthesis .
(Z)-3-[4-(Dimethylamino)phenyl]-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propylacrylamide (Compound 2912)
- Structure : A complex acrylamide derivative with multiple substituents, including methoxyphenyl and propyl groups ().
- Key Differences :
- The additional methoxyphenyl and propyl substituents increase steric bulk and hydrophobicity compared to the simpler 2-methylacrylamide backbone of the target compound.
- Applications : Derivatives like this are often explored for biological activity (e.g., antimicrobial or anticancer properties) due to their ability to interact with cellular targets .
- Functional Implications: The methoxy group may enhance membrane permeability, while the dimethylamino group could stabilize charge-transfer interactions.
Sulfonamide and Ester Derivatives with Dimethylamino Groups
- Examples: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Fenpyroximate (1,1-dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate) ().
- Key Differences: Sulfonamide and ester functionalities contrast with the acrylamide backbone, altering chemical stability and biological targets. Applications: These compounds are primarily agrochemicals (e.g., fungicides, miticides), leveraging the dimethylamino group for target binding or solubility .
Structural and Functional Comparison Table
| Compound | Core Structure | Key Substituents | Primary Applications | Notable Properties |
|---|---|---|---|---|
| This compound | Acrylamide | 4-(dimethylamino)phenyl, methyl | Polymers, drug intermediates | Electron-rich, polar |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl | Polyimide monomers | Rigid, thermally stable |
| Compound 2912 | Acrylamide derivative | 4-(dimethylamino)phenyl, methoxyphenyl, propyl | Biomedical research | Steric bulk, hydrophobic |
| Tolylfluanid | Sulfonamide | Dimethylamino, chloro, fluoro | Agrochemicals (fungicides) | Electrophilic, stable |
Research Findings and Implications
- Polymer Chemistry: The dimethylamino group in acrylamides may accelerate polymerization rates compared to non-polar analogs, as seen in phthalimide-based systems .
- Biological Activity: Structural complexity (e.g., methoxy or propyl groups) correlates with enhanced bioactivity in acrylamide derivatives, suggesting that this compound could be optimized for drug design .
- Agrochemical Potential: Sulfonamide derivatives demonstrate that dimethylamino groups improve binding to fungal enzymes, hinting at possible pesticidal applications for acrylamide analogs .
Biological Activity
N-[4-(dimethylamino)phenyl]-2-methylacrylamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dimethylamino group, which enhances its solubility and biological activity. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit:
- Antitumor Activity : Compounds similar in structure have demonstrated the ability to inhibit tumor growth by affecting cell cycle progression and inducing apoptosis. For instance, derivatives of this compound have been investigated for their effects on histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Antimicrobial Properties : Research indicates that compounds with similar functional groups possess significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
1. Antitumor Activity
A study highlighted the antitumor efficacy of a related compound that demonstrated potent inhibitory effects on human class I HDAC isoforms. This compound induced G1 cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines, showcasing the potential of this compound derivatives in cancer therapy .
2. Antibacterial Effects
In a comparative study, various derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with para-substituted phenyl rings exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such substitutions. For example, one derivative showed significant potency against Aspergillus fumigatus, outperforming standard antifungal treatments .
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| 5d | Antifungal | Aspergillus fumigatus | 12.5 |
| 5c | Antibacterial | Staphylococcus aureus | 8.0 |
| 17b | Antitumor | Human HDAC Isoforms | 15.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
